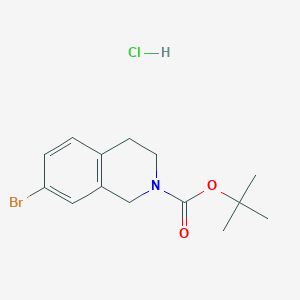
(3S,4S)-1-ethylpyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-ethylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with an ethyl group and two hydroxyl groups at the 3 and 4 positions, respectively. The stereochemistry of the compound is defined by the (3S,4S) configuration, which plays a crucial role in its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-ethylpyrrolidine-3,4-diol can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. For instance, the compound can be synthesized via the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired reduction. The reaction conditions are optimized to maximize yield and ensure the purity of the product.
化学反应分析
Types of Reactions
(3S,4S)-1-ethylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
(3S,4S)-1-ethylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3S,4S)-1-ethylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
(3R,4R)-1-ethylpyrrolidine-3,4-diol: The enantiomer of the compound with opposite stereochemistry.
1-ethylpyrrolidine-3,4-dione: A related compound with carbonyl groups instead of hydroxyl groups.
1-methylpyrrolidine-3,4-diol: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
(3S,4S)-1-ethylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
(3S,4S)-1-ethylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-7-3-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI 键 |
NJSDJKSVOXUBMF-WDSKDSINSA-N |
手性 SMILES |
CCN1C[C@@H]([C@H](C1)O)O |
规范 SMILES |
CCN1CC(C(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


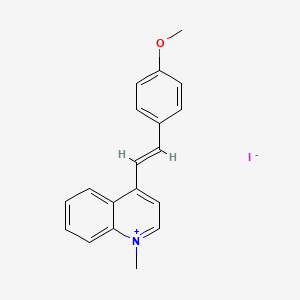
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
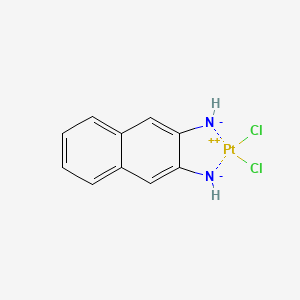

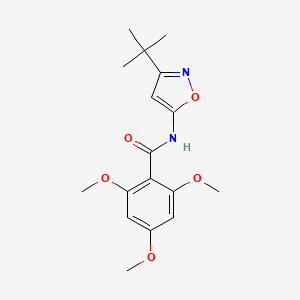
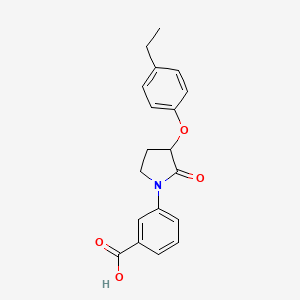

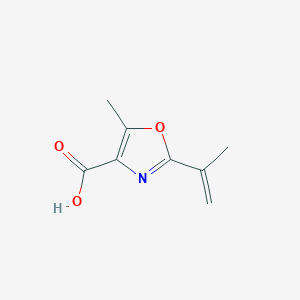
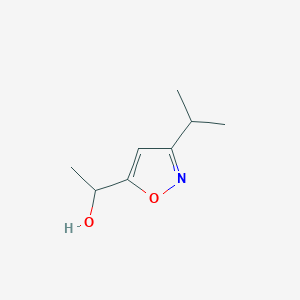
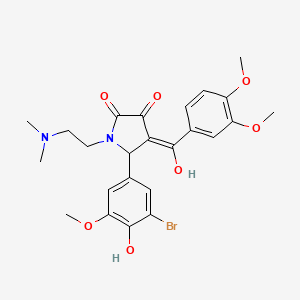

![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
